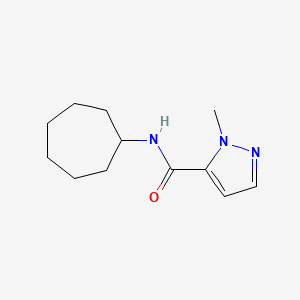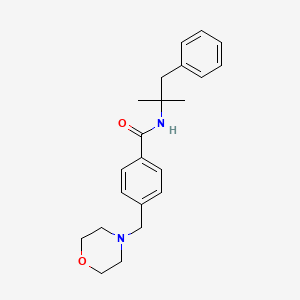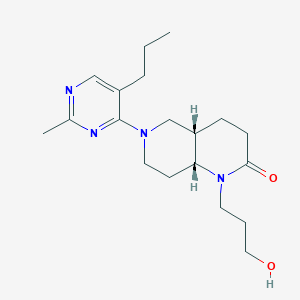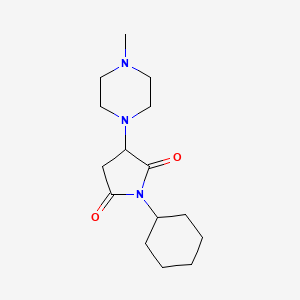amine dihydrochloride](/img/structure/B5338588.png)
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes.
Mechanism of Action
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride inhibits mitochondrial complex I, which is the first enzyme in the electron transport chain. This inhibition leads to the disruption of the electron transport chain and the generation of reactive oxygen species. The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids. The inhibition of mitochondrial complex I by this compound has been shown to induce apoptosis in various cell types.
Biochemical and Physiological Effects:
The inhibition of mitochondrial complex I by this compound has been shown to induce a variety of biochemical and physiological effects. These effects include the generation of reactive oxygen species, the disruption of the electron transport chain, the induction of apoptosis, and the activation of various signaling pathways. This compound has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Advantages and Limitations for Lab Experiments
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. This compound is toxic to cells and can induce apoptosis, which can limit its use in certain experiments. Additionally, the inhibition of mitochondrial complex I by this compound can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.
Future Directions
For research on [3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride include the development of new compounds that can selectively target mitochondrial complex I, the study of the role of mitochondria in cancer and aging, and the development of new techniques for studying mitochondrial function.
Synthesis Methods
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has been extensively used in scientific research to study the role of mitochondria in various biological processes. This compound is a potent inhibitor of mitochondrial complex I, which leads to the disruption of the electron transport chain and the generation of reactive oxygen species. These effects have been used to study the role of mitochondria in neurodegenerative diseases such as Parkinson's disease. This compound has also been used to study the role of mitochondria in cancer and aging.
Properties
IUPAC Name |
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-20-15-6-5-14(16(21-2)17(15)22-3)13-18-7-4-8-19-9-11-23-12-10-19;;/h5-6,18H,4,7-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJDUQCNGOLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCCN2CCOCC2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338552.png)

![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)

![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338600.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5338608.png)
